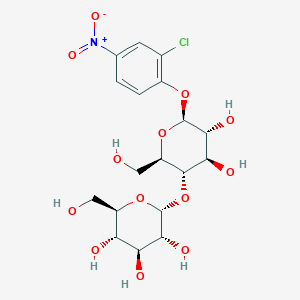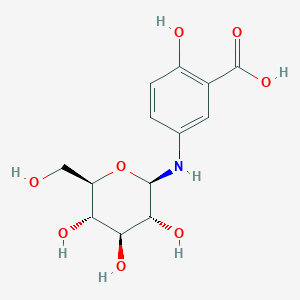
4-Benzyl albuterol, (-)-
Übersicht
Beschreibung
4-Benzyl albuterol, also known as 1-[4-(benzyloxy)-3-(hydroxymethyl)phenyl]-2-[(2-methyl-2-propanyl)amino]ethanol, is a compound with the molecular formula C20H27NO3 . It has a molecular weight of 329.43 . This compound is used as the Salbutamol precursor .
Synthesis Analysis
The synthesis of 4-Benzyl Albuterol involves intricate chemical procedures. Zha You-gui (2010) synthesized 4-(4-Phenylbutoxy) benzoic acid, a related compound, using 4-chloro-1-butanol in a four-step reaction, employing chloroform as a solvent and aluminum chloride as a catalyst.
Molecular Structure Analysis
The molecular structure of 4-Benzyl Albuterol has been extensively studied. The compound has a molecular weight of 329.43 and a molecular formula of C20H27NO3 .
Chemical Reactions Analysis
Albuterol, a related compound, is known for its bronchodilator properties, primarily used for the relief of bronchospasm. A study by Powell et al. (1985) highlighted the bioavailability of various albuterol formulations, indicating its rapid absorption and comparable maximum drug concentrations across different formulations.
Physical And Chemical Properties Analysis
4-Benzyl albuterol has a density of 1.1±0.1 g/cm3, a boiling point of 510.1±50.0 °C at 760 mmHg, and a flash point of 262.3±30.1 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Bioavailability
- Albuterol, a beta2-adrenergic agonist, is widely used for asthma treatment. Its bioavailability and pharmacokinetics have been studied in various formulations, highlighting its rapid absorption and elimination phase half-life ranging from 4.8 to 5.5 hours (Powell et al., 1985).
Bronchodilator Efficacy
- Albuterol solutions with and without benzalkonium chloride have been examined for their effectiveness in treating critical asthma, with findings indicating that benzalkonium chloride-containing albuterol is safe for continuous nebulization in critically ill children (Al-Subu et al., 2023).
Effects on Esophageal Function
- Studies on inhaled albuterol have shown that it reduces lower esophageal sphincter basal tone and contractile amplitudes in a dose-dependent manner, which could increase the likelihood of acid reflux in certain patients (Crowell et al., 2001).
Drug Detection and Analysis
- Advanced techniques like gas chromatography-mass spectrometry have been developed for determining albuterol levels in plasma, illustrating the drug's traceability and the precision of modern analytical methods (Logsdon et al., 1997).
Comparative Studies on Different Formulations
- Research comparing different albuterol preparations, like Ventolin nebules and Ventolin Respirator Solution, has been conducted to assess drug availability and the impact of various nebulizers and formulations (MacNeish et al., 1997).
Implications of Preservatives in Albuterol Formulations
- The presence of benzalkonium chloride (BAC) in albuterol formulations has been studied, with some findings suggesting that BAC-containing albuterol formulations can negatively impact therapeutic efficacy and may be associated with bronchospasm (Prabhakaran et al., 2020).
Environmental and Safety Considerations
- Albuterol has been reformulated using hydrofluoroalkane propellants to reduce environmental impact, without compromising its safety profile or efficacy (Colice, 2008).
Pharmacodynamic Properties
- Studies on the pharmacodynamics of albuterol and its enantiomers highlight its distinct effects on various physiological parameters such as heart rate, plasma potassium levels, and glucose levels (Boulton & Fawcett, 1997).
Sterility and Stability of Formulations
- Research on the sterility and stability of preservative-free albuterol has been conducted, confirming its stability and sterility under various storage conditions (Gulley et al., 2019).
Chemical Analysis and Compounding
- Liquid chromatographic methods have been developed for the analysis of albuterol in various forms, contributing to quality control and ensuring the purity of the drug (Beaulieu et al., 1990).
Enantiomeric Resolution and Stereochemistry
- Studies focusing on the enantiomeric resolution of albuterol highlight the importance of stereochemistry in its pharmacological activity, as different isomers can have varying effects (Palacios & Palacio, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R)-2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQPCBDGAHBGG-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130555 | |
| Record name | (α1R)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl albuterol, (-)- | |
CAS RN |
174607-68-2 | |
| Record name | (α1R)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174607-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyl albuterol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174607682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (α1R)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-(phenylmethoxy)-, (α1R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZYL ALBUTEROL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TYG8Y4VP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)











